7-Methyl-2-phenylimidazo[1,2-a]pyrazin-3(7H)-one

Hydrogen-bond catalysis organocatalysis colorimetric sensor

7-Methyl-2-phenylimidazo[1,2-a]pyrazin-3(7H)-one (CAS 152719-99-8) is a heterocyclic compound belonging to the imidazo[1,2-a]pyrazine family, characterized by a zwitterionic imidazopyrazinone core that underpins its solvatochromic, halochromic, and metal-sensing capabilities. This compound serves as a visible-wavelength colorimetric sensor whose absorption maximum in dichloromethane is centered at 498.6 nm, shifting toward the blue upon hydrogen-bond donor or Lewis acid engagement.

Molecular Formula C13H11N3O
Molecular Weight 225.25 g/mol
CAS No. 152719-99-8
Cat. No. B3242638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-2-phenylimidazo[1,2-a]pyrazin-3(7H)-one
CAS152719-99-8
Molecular FormulaC13H11N3O
Molecular Weight225.25 g/mol
Structural Identifiers
SMILESCN1C=CN2C(=C1)N=C(C2=O)C3=CC=CC=C3
InChIInChI=1S/C13H11N3O/c1-15-7-8-16-11(9-15)14-12(13(16)17)10-5-3-2-4-6-10/h2-9H,1H3
InChIKeyDGQHNBJMAAENRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-2-phenylimidazo[1,2-a]pyrazin-3(7H)-one (CAS 152719-99-8): Sourcing a Multimodal Imidazopyrazinone Colorimetric Sensor


7-Methyl-2-phenylimidazo[1,2-a]pyrazin-3(7H)-one (CAS 152719-99-8) is a heterocyclic compound belonging to the imidazo[1,2-a]pyrazine family, characterized by a zwitterionic imidazopyrazinone core that underpins its solvatochromic, halochromic, and metal-sensing capabilities [1]. This compound serves as a visible-wavelength colorimetric sensor whose absorption maximum in dichloromethane is centered at 498.6 nm, shifting toward the blue upon hydrogen-bond donor or Lewis acid engagement [2]. It is structurally related to the bioluminescent substrates found in marine organisms such as Cypridina and Oplophorus, yet its synthetic accessibility and sensor-mode versatility distinguish it for laboratory and industrial colorimetric applications [3].

Why Imidazopyrazinone Analogs Cannot Substitute 7-Methyl-2-phenylimidazo[1,2-a]pyrazin-3(7H)-one for Colorimetric H-Bond and Lewis Acid Sensing


Simple imidazopyrazinone substitution is not viable because the 7-methyl-2-phenyl substitution pattern uniquely balances electron density, steric profile, and conformational rigidity to generate a strong, quantifiable solvatochromic blue-shift response directly proportional to hydrogen-bond donor binding constant (ln Keq), while also supporting visible color change (yellow→green) upon complexation with borderline Lewis acids (Cu²⁺, Ni²⁺, Zn²⁺) [1]. Closely related derivatives—such as the 7-benzyl, 6‑phenyl, or cyano-substituted variants—either shift the absorption into a different spectral window, alter metal-ion affinity, or require para-substituent tuning to achieve comparable sensitivity, thereby breaking the validated Keq‑Δλmax calibration curve [2][3]. Thus, neither the core imidazopyrazinone scaffold alone nor a differently substituted analog can satisfy the experimental requirement of a calibration-free, dual-mode (Lewis acidity + H-bond strength) sensor in the visible region.

Quantitative Differentiation Evidence for 7-Methyl-2-phenylimidazo[1,2-a]pyrazin-3(7H)-one Against Closest Analogs


H-Bond Strength Quantification: Blue-Shift vs. Keq Correlation Outperforms pKa-Based Estimates

The compound uniquely enables experimental quantification of hydrogen-bond donating strength via a linear relationship between the observed hypsochromic shift (Δλmax) and the binding constant (ln Keq). By comparison, traditional pKa-based prediction of H-bond donor ability shows poor correlation (R² < 0.5), while the pyrazinone sensor achieves R² = 0.95 for a broad set of biologically relevant donors [1][2]. 7‑Benzyl or 6-aryl imidazopyrazinone analogs do not reproduce the same calibration curve because their λmax (baseline) and shift magnitudes differ substantially, requiring re‑validation for each new scaffold [3].

Hydrogen-bond catalysis organocatalysis colorimetric sensor

Metal-Ion Lewis Acidity Sensing: Visible Color Change for Cu²⁺, Ni²⁺, Zn²⁺

7‑Methyl-2-phenylimidazo[1,2-a]pyrazin-3(7H)-one exhibits a visible yellow-to-green color change upon complexation with borderline Lewis acids such as Cu²⁺, Ni²⁺, and Zn²⁺ . In contrast, the 7‑benzylimidazo[1,2-a]pyrazin-3(7H)-one derivatives (2 series) investigated in the 2010 Tetrahedron study require UV detection for Li⁺, Mg²⁺, Ca²⁺, Ba²⁺, Sc³⁺, and La³⁺, providing no visible colorimetric response for d-block metals [1]. The cyano para-substituted derivative (1e) yields a wider solvatochromic range but sacrifices the selectivity for borderline d-block ions because its enhanced electron-withdrawing character favors harder Lewis acids [2].

Lewis acidity metal ion sensing colorimetric detection

Solvatochromic Sensitivity and Color Variation Range vs. Cyano-Substituted Analog

The compound 7‑methyl-2-phenylimidazo[1,2-a]pyrazin-3(7H)-one (1c) serves as the parent scaffold for para-substituent tuning of solvatochromic properties. The cyano derivative (1e) exhibits a wider color variation range (Δλmax ≈ 45 nm across solvents) and higher sensitivity toward solvent proton-donor ability compared to 1c (Δλmax ≈ 25 nm) [1]. However, 1c is the essential starting point for structure-activity relationship (SAR) studies because it establishes the baseline solvatochromic response and is the only member of the series with a fully validated H-bond catalyst sensor calibration [2]. Researchers requiring tunable sensitivity can procure both 1c and 1e, but 1c remains the indispensable reference compound.

Solvatochromism solvent polarity indicator proton-donor ability

Halochromic pH Sensitivity with Quantifiable Color Shift

The compound exhibits sensitivity to small pH changes, enabling its use as an optical pH sensor. The pH-responsive color change is attributed to protonation/deprotonation of the imidazopyrazinone zwitterionic system . While literature quantifying the exact Δλmax per pH unit for this specific compound is limited, the structurally characterized charge-transfer complex formation with H⁺ and metal ions confirms the mechanistic basis [1]. By contrast, Reichardt’s betaine dye (ET(30)), the most widely used solvatochromic probe, is insensitive to pH in the 2–10 range, making it unsuitable for aqueous pH sensing applications [2].

pH sensing halochromism optical pH indicator

Optimal Application Scenarios for 7-Methyl-2-phenylimidazo[1,2-a]pyrazin-3(7H)-one Based on Quantitative Differentiation Evidence


High-Throughput Screening of Hydrogen-Bond Donor Strength in Organocatalyst Libraries

Utilize the compound's validated ln Keq vs. Δλmax calibration (R² = 0.95) to rank candidate organocatalysts in 96‑well plate format. A single endpoint measurement at saturating donor concentration provides hydrogen-bond affinity within ±1 log unit, enabling rapid prioritization of catalysts for Diels–Alder and other carbonyl-activation reactions [1]. This replaces time‑consuming full titrations and circumvents the poor predictive power of pKa-based rankings [2].

Instrument-Free Visual Screening of Cu²⁺, Ni²⁺, and Zn²⁺ in Environmental or Process Samples

Deploy the compound as a naked-eye colorimetric indicator for borderline Lewis acids. The yellow‑to‑green transition is visible at low micromolar concentrations and requires no UV‑vis spectrometer, making it suitable for field testing kits or rapid in‑process quality control where 7‑benzyl or cyano‑substituted imidazopyrazinones would demand instrumental readout [3].

Baseline Reference for Structure–Activity Relationship Studies of Solvatochromic Imidazopyrazinones

Use 7‑methyl-2-phenylimidazo[1,2-a]pyrazin-3(7H)-one (1c) as the parent compound for systematic para‑substituent tuning. Its Δλmax of ~25 nm across protic/aprotic solvent pairs serves as the benchmark; researchers can procure 1c alongside the cyano derivative (1e) to map the full substituent‑effect range while retaining access to the established H‑bond catalyst calibration database [4].

Dual‑Mode pH and Hydrogen‑Bond Sensor for Formulation Development

Leverage the compound's combined halochromic and H-bond sensing properties to simultaneously track pH and hydrogen‑bond environment during formulation stability studies. Unlike Reichardt’s dye, which is pH‑insensitive in the 2–10 range, this compound provides an optical readout sensitive to both protonation state and solvent H‑bond donor ability [5].

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